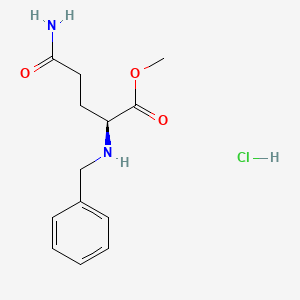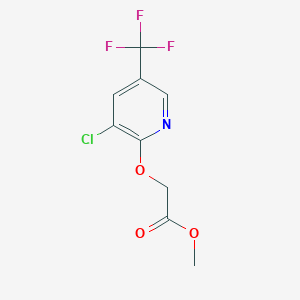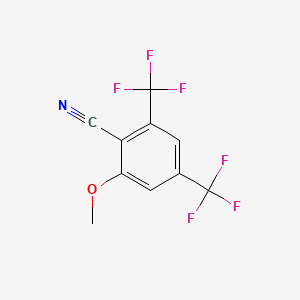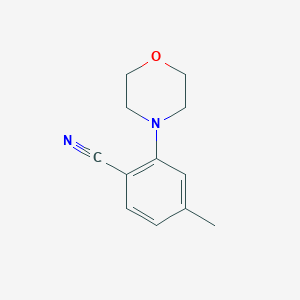
4-Methyl-2-(morpholin-4-yl)benzonitrile
Descripción general
Descripción
4-Methyl-2-(morpholin-4-yl)benzonitrile is a chemical compound with the CAS Number: 1251380-33-2 . It has a molecular weight of 202.26 and its IUPAC name is 4-methyl-2-(4-morpholinyl)benzonitrile . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for 4-Methyl-2-(morpholin-4-yl)benzonitrile is 1S/C12H14N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3 . This indicates that the compound has a molecular formula of C12H14N2O .Physical And Chemical Properties Analysis
4-Methyl-2-(morpholin-4-yl)benzonitrile is a powder that is stored at room temperature . It has a molecular weight of 202.25 .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- The benzonitrile compound 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile exhibits an S(7) ring motif due to an intramolecular C—H⋯F hydrogen bond. The study highlights the dihedral angle between the benzene ring and the mean plane of the morpholine ring, and details how molecules are connected by intermolecular C—H⋯F and C—H⋯O interactions to form chains in the crystal structure (Fun et al., 2011).
Reactivity and Synthesis
- Research on pyrolysis of 4-aryl-5-morpholino-v-triazolines reveals the production of morpholinopyrroles, suggesting an unusual reaction mechanism and the influence of solvent dipole moment in pyrrole formation. This includes the study of a compound structurally related to 4-Methyl-2-(morpholin-4-yl)benzonitrile (Pocar et al., 1998).
- A synthesis method involving the reaction of phosphoruspentasulfide and morpholine was studied, demonstrating the potential of 4-Methyl-2-(morpholin-4-yl)benzonitrile in creating specific chemical compounds (Collins et al., 2000).
Pharmacological Potential
- The compound 4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile was synthesized and its crystal structure determined. It showed some inhibition of cancer cell proliferation, indicating potential antitumor activity (Lu et al., 2018).
Spectral and Structural Analysis
- The study of molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, which includes compounds similar to 4-Methyl-2-(morpholin-4-yl)benzonitrile, provides insights into their spatial structures and reactivities, important for understanding their potential applications (Kovalevsky et al., 1998).
Antioxidant Activities
- Novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones were synthesized and analyzed for their in vitro potential antioxidant capacities, demonstrating significant activity for metal chelating effect (Kol et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-methyl-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRFXPXORODWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(morpholin-4-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425524.png)
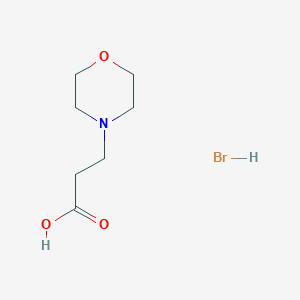



![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)
![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)




